molecular formula C10H7ClF2N2 B13694894 5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole

5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B13694894
M. Wt: 228.62 g/mol
InChI Key: PGHNRBPFBKFSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2,5-difluorobenzoyl chloride with 5-chloro-1-methylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(2,5-difluorophenyl)ethynyl-2-pyridinecarbaldehyde
  • 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
  • (5-Chloro-3-pyridinyl)(2,5-difluorophenyl)methanone

Uniqueness

5-Chloro-3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and methyl groups makes it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C10H7ClF2N2

Molecular Weight

228.62 g/mol

IUPAC Name

5-chloro-3-(2,5-difluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H7ClF2N2/c1-15-10(11)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

PGHNRBPFBKFSKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.